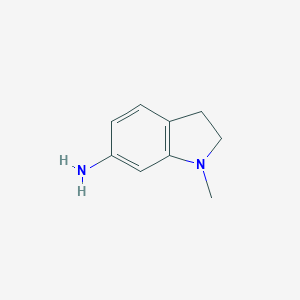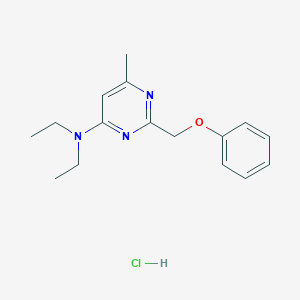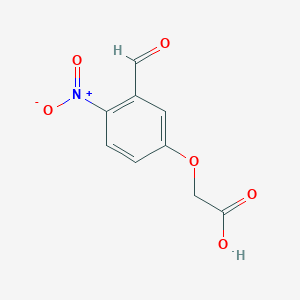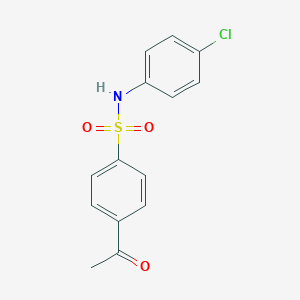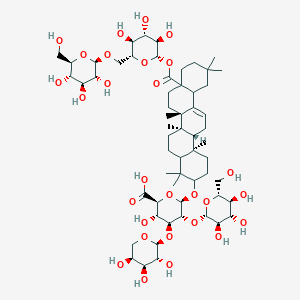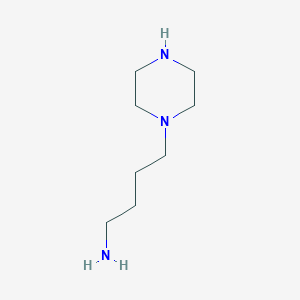
1-Piperazinebutanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-Piperazinebutanamine, involves strategic modifications to enhance their therapeutic efficacy. The process typically focuses on altering the substitution pattern on the piperazine nucleus to exploit its broad potential in medicine. These modifications are crucial for discovering drug-like elements that are effective against various diseases, including challenging conditions like multidrug-resistant strains of Mycobacterium tuberculosis (MTB) and cancer (Rathi et al., 2016; Girase et al., 2020).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-Piperazinebutanamine, plays a pivotal role in their therapeutic capabilities. Structural modifications, particularly at the N-1 and N-4 positions of the piperazine scaffold, are explored to overcome drawbacks such as solubility, low bioavailability, and imbalance between pharmacokinetic and pharmacodynamic profiles, leading to the development of novel derivatives or analogs (Chopra et al., 2023; Chaudhary et al., 2023).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including N-dealkylation, which is a significant metabolic pathway for these compounds. This process, especially relevant for arylpiperazine derivatives, results in the formation of 1-aryl-piperazines, which have diverse effects on serotonin receptor-related functions and other neurotransmitter receptors (Caccia, 2007).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and bioavailability, are critical for their medicinal effectiveness. Piperine, for example, demonstrates the importance of physical properties in enhancing the bioavailability of various therapeutic drugs, including carbamazepine, curcumin, and ciprofloxacin, by inhibiting metabolizing enzymes (Chaudhri & Jain, 2023).
Chemical Properties Analysis
Piperazine derivatives exhibit a wide range of chemical properties, including antioxidant activity. These compounds, when attached to different heterocyclic rings or natural compounds, have shown to improve antioxidant activity, demonstrating their potential in developing new therapeutic agents with enhanced efficacy (Begum et al., 2020).
Applications De Recherche Scientifique
Neuropharmacology : 1-(m-trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brains, influencing serotonin turnover and binding to brain membranes (Fuller et al., 1978).
Parasitology : Piperazine effectively blocks Ascaris suum larval moulting and development, altering larval proteome expression profiles and inhibiting moulting-specific enzyme activity (Islam et al., 2006). It also causes flaccid paralysis of Ascaris lumbricoides parasites, possibly due to a curare-like effect (Castillo et al., 1963).
Therapeutics : Oxygenated analogues of certain piperazine derivatives show potential as extended-action agents for cocaine-abuse therapy (Lewis et al., 1999). Piperazine derivatives have broad therapeutic potential, including CNS, anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic applications, and imaging (Rathi et al., 2016).
Textile Applications : Piperazine-phosphonates derivatives effectively prevent thermal degradation of cotton fabric, making them promising flame retardants (Nguyen et al., 2014).
Drug Abuse Detection : Piperazine-like compounds are potential designer drugs-of-abuse, and their detection and identification require specific techniques, applicable in forensic toxicological studies (de Boer et al., 2001).
Cancer Therapy : Piperazirum, a novel alkaloid from Arum palaestinum Boiss, shows significant cytotoxicity against cultured tumor cell lines (El-Desouky et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-piperazin-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONXRSPFKCGRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403418 | |
| Record name | 1-Piperazinebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinebutanamine | |
CAS RN |
103315-50-0 | |
| Record name | 1-Piperazinebutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



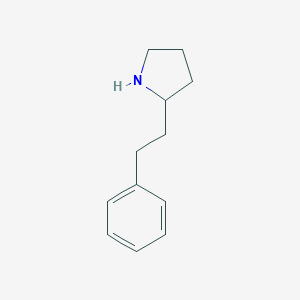
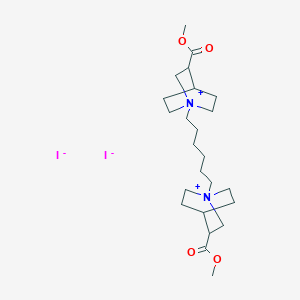
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
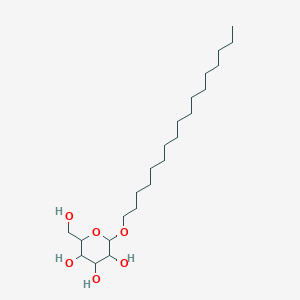
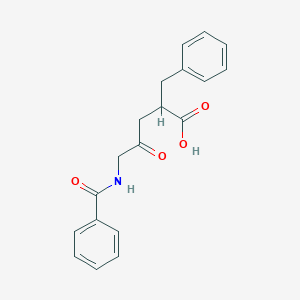
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

